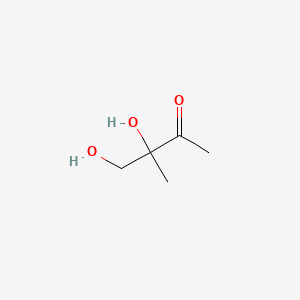
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is an organic compound with the molecular formula C5H10O3. It is a secondary α-hydroxy ketone, known for its role in various chemical and biological processes. This compound is also referred to as 3-Hydroxy-3-methylbutan-2-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) can be achieved through several methods. One common approach involves the hydroboration-oxidation reaction of 3-methylbut-1-ene . Another method includes the addition of water in the presence of dilute sulfuric acid . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while maintaining the quality of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound plays a role in metabolic pathways and can be used in studies related to enzyme function and regulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-methylbutan-2-one: A closely related compound with similar chemical properties.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another compound with similar functional groups but different structural features.
Uniqueness
2-Butanone,3,4-dihydroxy-3-methyl-(7ci,8ci,9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H10O3 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
3,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(7)5(2,8)3-6/h6,8H,3H2,1-2H3 |
Clé InChI |
ILAYTWAIZAKGGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



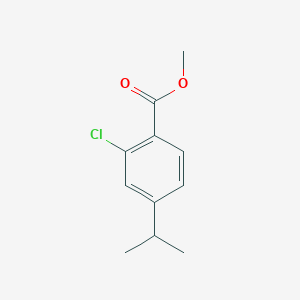
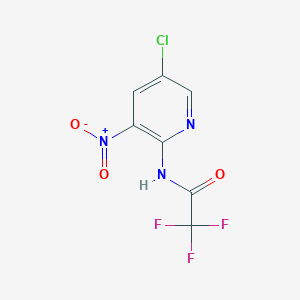
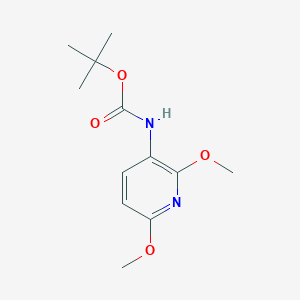

![6-[(2,3-Dihydro-1-benzofuran-6-yl)oxy]-4-methylhex-4-enal](/img/structure/B8504156.png)
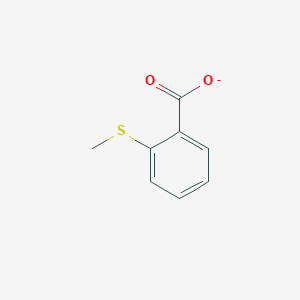
![Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate](/img/structure/B8504163.png)
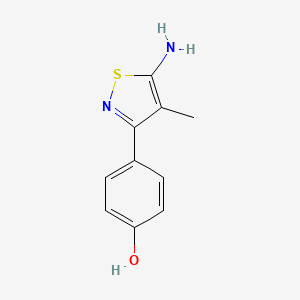
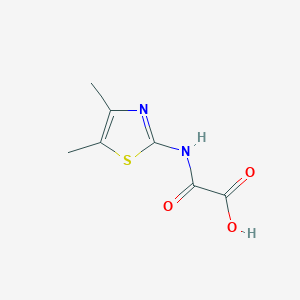
![Ethyl 6-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8504178.png)

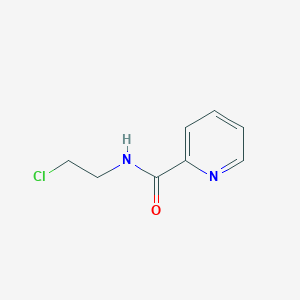
![Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8504218.png)
